molecular formula C13H22N4O4S B2798625 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1020979-21-8

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2798625
CAS No.: 1020979-21-8
M. Wt: 330.4
InChI Key: YLEOVMYNNTYYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with a pyrimidine core substituted with dimethoxy groups at positions 2 and 4, and a piperazine ring at position 6, which is further substituted with a propylsulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine under reflux conditions.

    Addition of the Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring using propylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperazine in refluxing ethanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine
  • 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
  • 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

Uniqueness

2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the propylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2,4-dimethoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-4-9-22(18,19)17-7-5-16(6-8-17)11-10-12(20-2)15-13(14-11)21-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEOVMYNNTYYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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